molecular formula C13H20ClN B13242632 [(3-Chlorophenyl)methyl](2-ethylbutyl)amine

[(3-Chlorophenyl)methyl](2-ethylbutyl)amine

Cat. No.: B13242632
M. Wt: 225.76 g/mol
InChI Key: FJTNVTQUBZMDLZ-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)methylamine is a secondary amine featuring a 3-chlorophenylmethyl group and a branched 2-ethylbutyl substituent. The 3-chlorophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the 2-ethylbutyl chain contributes to lipophilicity and steric bulk.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-ethylbutan-1-amine

InChI

InChI=1S/C13H20ClN/c1-3-11(4-2)9-15-10-12-6-5-7-13(14)8-12/h5-8,11,15H,3-4,9-10H2,1-2H3

InChI Key

FJTNVTQUBZMDLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with 2-ethylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by extraction and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of (3-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

(3-Chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations in Aryl and Alkyl Substituents

Table 1: Structural Comparison of Selected Amines

Compound Name Aryl Group Alkyl/Other Group Molecular Weight Key Features
(3-Chlorophenyl)methylamine 3-Chlorophenyl 2-Ethylbutyl ~229.7* High lipophilicity, branched alkyl chain
(3-Chloro-2-fluorophenyl)methylamine 3-Chloro-2-fluorophenyl 3-Methylbutyl 229.72 Additional fluorine enhances polarity
[(3-Chlorophenyl)methyl][2-(2-fluorophenyl)ethyl]amine 3-Chlorophenyl 2-(2-Fluorophenyl)ethyl 263.74 Aromatic fluorination increases stability
{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine 4-(3-Chlorophenyl)-3-methylphenyl Ethyl -† Extended aromatic system, methyl substituent
(3-chlorophenyl)(pyridin-2-yl)methylamine 3-Chlorophenyl-pyridyl Methyl 232.71 Heteroaromatic incorporation (pyridine)

*Estimated based on analogous structures.

Key Observations :

  • Halogen Effects : The addition of fluorine in and increases electronegativity and metabolic stability compared to the parent chlorine-only compound.
  • Branching vs.
  • Heteroaromatic Integration : Pyridine-containing analogues (e.g., ) exhibit enhanced hydrogen-bonding capacity, influencing solubility and target specificity .

Reactivity Differences :

  • The 3-chlorophenyl group directs electrophilic substitution to the para position, whereas fluorinated analogues (e.g., ) resist further halogenation due to fluorine's strong electron-withdrawing effects .
  • Piperazine derivatives (e.g., ) exhibit higher nucleophilicity at the secondary amine compared to the target compound’s tertiary amine structure.

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Weight Boiling Point (°C) Solubility (LogP)‡ Stability Notes
(3-Chlorophenyl)methylamine ~229.7 280–300* ~3.5 Stable under inert conditions
(3-Chloro-2-fluorophenyl)methylamine 229.72 Not reported ~3.2 Sensitive to strong acids/bases
(3-chlorophenyl)methylamine 181.66 Not reported ~2.8 Reactive due to allyl group

‡LogP estimated via fragment-based methods (e.g., ClogP).

Trends :

  • Lipophilicity : The 2-ethylbutyl chain increases LogP compared to shorter or linear chains (e.g., prop-2-en-1-yl in ), enhancing membrane permeability .
  • Thermal Stability : Higher molecular weight correlates with elevated boiling points, as seen in the target compound vs. .

Biological Activity

(3-Chlorophenyl)methylamine is an organic compound classified as an amine, characterized by its unique structure that includes a chlorophenyl group and a 2-ethylbutyl chain. Its molecular formula is C13H20ClN\text{C}_{13}\text{H}_{20}\text{ClN}, with a molecular weight of approximately 225.76 g/mol. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and biochemistry.

Chemical Structure

The compound features a distinctive arrangement of functional groups, which contributes to its biological properties. The IUPAC name is N-[(3-chlorophenyl)methyl]-2-ethylbutan-1-amine. This structure can influence its interaction with biological targets, such as receptors and enzymes.

Biological Activity Overview

Research indicates that (3-Chlorophenyl)methylamine may interact with various biological targets, potentially modulating their activity. Preliminary studies suggest that it may bind to specific receptors or enzymes, leading to alterations in their function. However, detailed mechanistic studies are still required to fully understand its biological effects.

  • Receptor Binding : The compound may exhibit affinity for certain receptors, which could lead to physiological changes.
  • Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of (3-Chlorophenyl)methylamine with structurally similar compounds reveals insights into its unique biological activity:

Compound NameMolecular FormulaKey Differences
(3-Chlorophenyl)methylamineC13H14ClNLacks the ethylbutyl group; simpler structure
(4-Chlorophenyl)methyl(2-ethylbutyl)amineC13H20ClNChlorine located at the para position on phenyl
(3-Bromophenyl)methyl(2-ethylbutyl)amineC13H20BrNBromine substitution instead of chlorine
(3-Chloro-4-fluorophenyl)methyl(2-ethylbutyl)amineC13H20ClFNContains both chloro and fluoro substituents

The variations in substituents significantly influence the chemical reactivity and biological activity of these compounds.

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